N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Overview
Description
“N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide” is a chemical compound that has been studied for its potential in scientific research applications . It is a highly potent, selective, competitive antagonist of P2X7 purinegic receptor .
Synthesis Analysis
The synthesis of this compound involves a multi-step process that uses various reagents and solvents . The synthesis process can be carried out using both conventional thermal and microwave techniques . Diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride, are used .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using different analytical and spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . The spectroscopic analyses reveal diverse structure arrangements for the products .Chemical Reactions Analysis
This compound is a novel competitive antagonist of P2X7 receptors . It does not affect other P2 receptors even at 10 µM concentrations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, its molecular weight, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, and covalently-bonded unit count can be determined .Mechanism of Action
The mechanism of action of this compound is not fully understood, but studies have shown that it works by inhibiting various enzymes and pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cells.
Properties
IUPAC Name |
N-[3-[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(23)20-14-6-4-5-13(9-14)17-11-26-19(22-17)21-16-8-7-15(24-2)10-18(16)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADFVFXGIRDUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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